Bromotris(triphenylphosphine)copper(I)

Vue d'ensemble

Description

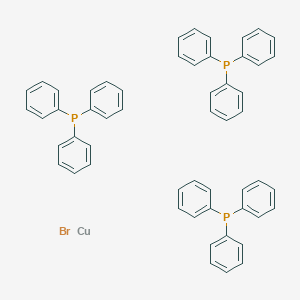

Bromotris(triphenylphosphine)copper(I) is an organocopper compound with the molecular formula C54H45BrCuP3. It is a coordination complex consisting of a copper(I) center bonded to three triphenylphosphine ligands and one bromide ion. This compound is known for its use as a catalyst in various organic synthesis reactions due to its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Méthodes De Préparation

Bromotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) bromide with triphenylphosphine in an appropriate solvent such as diethyl ether. The reaction typically involves stirring copper(I) bromide and triphenylphosphine in diethyl ether at room temperature, followed by filtration and drying to obtain the desired product . The reaction can be represented as follows:

CuBr+3P(C6H5)3→Cu(P(C6H5)3)3Br

Analyse Des Réactions Chimiques

Bromotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) complexes.

Reduction: It can participate in reduction reactions, often reducing other compounds while itself being reduced to elemental copper.

Substitution: The bromide ion can be substituted by other ligands, leading to the formation of different copper(I) complexes.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions[3][3].

Applications De Recherche Scientifique

Bromotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research:

Organic Synthesis: It is used as a catalyst in cross-coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.

Materials Science: It is employed in the synthesis of conductive polymers and other advanced materials.

Biochemistry: It is used in the study of copper-containing enzymes and proteins, providing insights into their structure and function.

Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Mécanisme D'action

The mechanism by which Bromotris(triphenylphosphine)copper(I) exerts its catalytic effects involves the coordination of the copper(I) center to the reactants, facilitating their activation and subsequent reaction. The triphenylphosphine ligands stabilize the copper(I) center, allowing it to participate in various catalytic cycles. The bromide ion can also play a role in stabilizing intermediate species during the reaction .

Comparaison Avec Des Composés Similaires

Bromotris(triphenylphosphine)copper(I) can be compared with other copper(I) complexes such as:

Chlorotris(triphenylphosphine)copper(I): Similar in structure but with a chloride ion instead of a bromide ion.

Bis(triphenylphosphine)copper(I) borohydride: Contains two triphenylphosphine ligands and a borohydride ion.

Tetrakis(acetonitrile)copper(I) tetrafluoroborate: Contains four acetonitrile ligands and a tetrafluoroborate ion.

The uniqueness of Bromotris(triphenylphosphine)copper(I) lies in its specific coordination environment and the presence of the bromide ion, which can influence its reactivity and stability in different catalytic processes.

Activité Biologique

Bromotris(triphenylphosphine)copper(I) (BrCu(PPh₃)₃) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its synthesis, characterization, biological efficacy, and potential mechanisms of action based on recent research findings.

Synthesis and Characterization

Bromotris(triphenylphosphine)copper(I) is synthesized through the reaction of copper(I) bromide with triphenylphosphine under controlled conditions. The resulting complex has been characterized using various spectroscopic techniques, including:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the coordination environment.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Single-Crystal X-ray Diffraction (SC-XRD) : Offers detailed information on the three-dimensional arrangement of atoms within the crystal lattice.

Anticancer Properties

Recent studies have highlighted the anticancer properties of bromotris(triphenylphosphine)copper(I). The compound has shown significant cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231, MCF-7) and lung (A549) cancer cells. Key findings include:

- Cytotoxicity : The compound exhibited lower IC₅₀ values compared to cisplatin, indicating higher toxicity towards tumor cells. For instance, complexes derived from bromotris(triphenylphosphine)copper(I) demonstrated IC₅₀ values in the range of 7 ± 1 μM for MDA-MB-231 cells .

- Mechanism of Action : The cytotoxic effects are attributed to the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death. This mechanism was supported by morphological changes observed in treated cells, such as loss of cell adhesion and altered morphology .

DNA Binding Affinity

Studies have also investigated the binding affinity of bromotris(triphenylphosphine)copper(I) to DNA. Molecular docking studies revealed that the compound interacts favorably with DNA minor grooves, suggesting a potential mechanism for its anticancer activity. Complexes formed with thiourea ligands showed particularly strong binding affinities, with one complex exhibiting a binding constant of and a docking affinity of .

Antimicrobial Activity

In addition to its anticancer properties, bromotris(triphenylphosphine)copper(I) has demonstrated antimicrobial activity against various pathogens. Research indicates that copper complexes can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents.

Summary of Biological Findings

The following table summarizes key biological activities associated with bromotris(triphenylphosphine)copper(I):

Case Studies

- In Vitro Studies : A study involving MDA-MB-231 breast cancer cells showed that treatment with bromotris(triphenylphosphine)copper(I) resulted in significant morphological changes indicative of apoptosis at concentrations above their IC₅₀ values. The compound's ability to inhibit cell migration was also assessed using wound healing assays, revealing a notable reduction in migratory capacity after treatment .

- DNA Interaction Studies : Complexes derived from bromotris(triphenylphosphine)copper(I) were docked with DNA macromolecules, demonstrating effective binding and suggesting potential applications in chemotherapeutic strategies aimed at targeting DNA .

Propriétés

IUPAC Name |

bromocopper;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPGKOIQZWUPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45BrCuP3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460045 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15709-74-7 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic properties of Bromotris(triphenylphosphine)copper(I), and how does its structure contribute to its activity?

A1: Bromotris(triphenylphosphine)copper(I) acts as a catalyst in various reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. Its effectiveness in CuAAC is attributed to the triphenylphosphine ligands, which stabilize the copper(I) center and facilitate the formation of the active catalytic species. In the context of nitrobenzene reduction, Bromotris(triphenylphosphine)copper(I) catalyzes the reaction in the presence of hydrogen gas, resulting in the formation of aniline as the major product [, ]. The reaction proceeds through the formation of intermediate copper hydride species, as evidenced by the isolation of the intermediate [CuHPPh3Br]2 [].

Q2: Can you elaborate on the use of Bromotris(triphenylphosphine)copper(I) in synthesizing polymers and bioconjugates?

A2: Bromotris(triphenylphosphine)copper(I) is an efficient catalyst for CuAAC reactions, making it valuable for synthesizing complex macromolecules. For instance, it enables the preparation of water-soluble camptothecin-polyoxetane conjugates, promising agents for targeted drug delivery in cancer therapy []. It has also been employed to create thermoresponsive poly(N-isopropylacrylamide) conjugated hyaluronan, demonstrating its utility in developing advanced biomaterials [].

Q3: How does the choice of catalyst (CuBr(PPh3)3 vs. CuSO4/ascorbic acid) affect the properties of polymers synthesized via CuAAC?

A3: Research comparing Bromotris(triphenylphosphine)copper(I) and copper sulfate/ascorbic acid as catalysts for CuAAC in the synthesis of poly(N-isopropylacrylamide) conjugated hyaluronan revealed that Bromotris(triphenylphosphine)copper(I) results in better grafting efficiency in aqueous solutions []. This difference might be due to the pre-formed copper(I) species in Bromotris(triphenylphosphine)copper(I) and the stabilizing effect of the triphenylphosphine ligands. While both catalytic systems led to polymers with comparable thermoresponsive behaviors, residual copper levels were similar despite purification efforts [].

Q4: What are the limitations of using Bromotris(triphenylphosphine)copper(I) in large-scale applications?

A4: One limitation of Bromotris(triphenylphosphine)copper(I) is the challenge of removing residual copper from the final product, even after purification []. This is crucial for biological applications where copper contamination can be detrimental. Additionally, the synthesis and handling of Bromotris(triphenylphosphine)copper(I) often require air-free techniques due to the sensitivity of the copper(I) center to oxidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.